4-Chloro-n1-isobutylbenzene-1,2-diamine
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Overview
Description
4-Chloro-n1-isobutylbenzene-1,2-diamine is a chemical compound with the molecular formula C10H15ClN2 and a molecular weight of 198.69 g/mol . This compound is a derivative of benzene, featuring a chlorine atom and an isobutyl group attached to a benzene ring with two amine groups at the 1 and 2 positions.
Preparation Methods
The synthesis of 4-Chloro-n1-isobutylbenzene-1,2-diamine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloronitrobenzene with isobutylamine, followed by reduction of the nitro group to an amine group. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
4-Chloro-n1-isobutylbenzene-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can further modify the amine groups or other functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom or other substituents on the benzene ring are replaced by other groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Chloro-n1-isobutylbenzene-1,2-diamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-n1-isobutylbenzene-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then react further to yield various substituted benzene derivatives. The specific molecular targets and pathways involved depend on the context of its use in biological or chemical systems.
Comparison with Similar Compounds
4-Chloro-n1-isobutylbenzene-1,2-diamine can be compared with other similar compounds, such as:
4,5-Dichloro-N1-isobutylbenzene-1,2-diamine: This compound features an additional chlorine atom on the benzene ring, which can influence its reactivity and applications.
2-chlorobenzene-1,4-diamine: This compound has a different substitution pattern on the benzene ring, which can affect its chemical properties and uses. The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and isobutyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-chloro-1-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H15ClN2/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6,12H2,1-2H3 |
InChI Key |
OUOMOZVTVHDHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)Cl)N |
Origin of Product |
United States |
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